molecular formula C8H7ClN2S B13676340 5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole

5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole

Cat. No.: B13676340
M. Wt: 198.67 g/mol
InChI Key: MOHONYOFOBQAEG-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole is a substituted pyrazole compound serving as a versatile synthetic intermediate and key scaffold in medicinal chemistry research. The pyrazole core is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . This particular derivative incorporates a thienyl group, a common bioisostere for phenyl rings, which can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . The specific pattern of chloro and methyl substituents on the pyrazole ring is a common motif in the development of compounds with potential anti-inflammatory , analgesic , and anticonvulsant properties. Researchers utilize this chemical as a foundational building block for the synthesis of more complex molecules, such as pyrazoline derivatives, which are frequently explored for their biological activities . Its value lies in its ability to act as a core heterocyclic unit, allowing for further functionalization and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

5-chloro-1-methyl-3-thiophen-2-ylpyrazole

InChI

InChI=1S/C8H7ClN2S/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,1H3

InChI Key

MOHONYOFOBQAEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)Cl

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Hydrazones Derived from 2-Thienyl Aldehydes

Another method involves the formation of hydrazones from 2-thienyl aldehydes and 1-methylhydrazine, followed by oxidative cyclization to yield the pyrazole.

  • Hydrazones are prepared by condensation of 2-thienyl aldehyde with 1-methylhydrazine under mild acidic or neutral conditions.
  • Oxidative cyclization is promoted by catalysts such as copper(I) chloride (CuCl) or iodine in the presence of oxidants like tert-butyl hydroperoxide (TBHP) or benzoyl peroxide (BPO).
  • The reaction proceeds in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (around 80 °C).

Representative Reaction Conditions and Yields

Method Key Reagents & Catalysts Solvent Temperature Yield Range (%) Notes
Cyclocondensation with α-haloketone 1-Methylhydrazine + 2-thienyl α-chloroketone Ethanol Reflux (80-100 °C) 60–85 High regioselectivity; requires haloketone synthesis
Oxidative cyclization of hydrazones Hydrazone + CuCl/TBHP or I2/BPO catalyst DMSO or DMF 80 °C 35–86 Catalyst and oxidant choice critical for yield
Multicomponent one-pot reaction 2-Thienyl aldehyde + methylhydrazine + catalyst (MMT K10 or TsOH) Ethanol Reflux 70–90 Environmentally friendly; catalyst recyclable

Detailed Research Outcomes and Analysis

  • Zhu et al. demonstrated that copper(I) chloride catalysis in DMSO significantly improves yields of pyrazole derivatives formed via oxidative coupling of hydrazones, achieving up to 86% yield.
  • Iodine-catalyzed oxidative cyclization in DMF with benzoyl peroxide as oxidant can yield up to 81% of pyrazole products, with solvent and oxidant choice strongly influencing outcomes.
  • Multicomponent reactions using montmorillonite K10 as a heterogeneous catalyst have shown efficient synthesis of bispyrazole derivatives with high yields and catalyst recyclability, indicating potential for scale-up and green chemistry applications.
  • The cyclocondensation of methylhydrazine with α-haloketones bearing 5-chloro substituents remains a reliable classical method, with regioselectivity confirmed by NMR and X-ray crystallography in related pyrazole systems.
  • The presence of the 2-thienyl substituent at the 3-position is generally introduced via the corresponding 2-thienyl ketone or aldehyde precursor, allowing for selective functionalization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thienyl and pyrazole rings can facilitate binding to specific sites, influencing the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects at Position 3

The 3-position substituent significantly impacts physicochemical and biological properties:

Compound Name Substituent at Position 3 Key Properties
5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole 2-Thienyl Enhanced π-stacking due to aromatic thiophene; sulfur may improve binding to metal ions or enzymes
5-Chloro-1-methyl-3-(4-nitrophenyl)-1H-pyrazole 4-Nitrophenyl Electron-withdrawing nitro group reduces electron density, increasing reactivity toward nucleophiles
5-Chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole 4-Methylphenyl Electron-donating methyl group improves solubility and steric bulk
5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole Phenyl + isopropyl Increased lipophilicity; isopropyl group may hinder enzymatic degradation

Key Findings :

  • The 2-thienyl group in the target compound provides a balance of aromaticity and moderate electron-withdrawing effects, distinct from phenyl or alkyl substituents.
  • Nitrophenyl analogs exhibit higher reactivity in electrophilic substitution reactions due to nitro group activation .

Substituent Effects at Position 1 and 5

Variations at positions 1 and 5 alter steric and electronic profiles:

Compound Name Substituent at Position 1 Substituent at Position 5 Key Properties
5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole Methyl Chlorine Chlorine enhances lipophilicity and metabolic stability; methyl minimizes steric hindrance
5-Chloro-1-ethyl-3-methyl-1H-pyrazole Ethyl Chlorine Ethyl group increases steric bulk, potentially reducing binding affinity
5-(2-Cyclohexylethyl)-[1,3,4]-oxadiazolin-2-thione Cyclohexylethyl Oxadiazole-thione Oxadiazole-thione introduces hydrogen-bonding capacity, altering solubility

Key Findings :

  • The methyl group at position 1 in the target compound offers a favorable balance between stability and synthetic accessibility compared to bulkier alkyl groups .
  • Chlorine at position 5 is critical for halogen bonding, which can enhance interactions with biological targets .

Thienyl Position and Enantioselectivity

The position of the thienyl sulfur atom (2- vs. 3-thienyl) influences stereochemical outcomes:

Compound Name Thienyl Position Enantioselectivity (e.r.) Catalytic Performance
2-Thienyl derivatives (e.g., 5n) 2-position 97:3 High enantioselectivity in hydroboration reactions
3-Thienyl derivatives (e.g., 5o) 3-position 88:12 Reduced selectivity due to sulfur proximity to reaction site

Key Findings :

  • The 2-thienyl group in the target compound likely improves enantioselectivity in asymmetric catalysis compared to 3-thienyl analogs .

Key Findings :

    Q & A

    Q. What are the standard synthetic routes for 5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole, and how are reaction conditions optimized?

    The Vilsmeier-Haack reaction is a key method for synthesizing functionalized pyrazoles. For example, 5-chloro-1-methyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde was synthesized under Vilsmeier-Haack conditions (POCl₃/DMF) at 80°C for 14 hours, yielding 56% product after recrystallization . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Key characterization techniques include:

    • ¹H/¹³C NMR for confirming substituent positions (e.g., δ 9.95 ppm for aldehyde protons) .
    • IR spectroscopy to detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
    • Mass spectrometry (EI-MS) for molecular ion validation (e.g., m/z 234 [M⁺] for a related compound) .

    Q. How is the structure of 5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole confirmed experimentally?

    Multinuclear NMR (¹H, ¹³C, ¹⁵N) and X-ray crystallography are critical. For instance, SHELX software is widely used for crystallographic refinement . In related pyrazole derivatives, NMR data (e.g., δ 3.94 ppm for methyl groups) and crystallographic parameters (unit cell dimensions, R factors) resolve ambiguities in regiochemistry .

    Q. What are the typical chemical reactions involving pyrazole derivatives with thiophene substituents?

    Thiophene-containing pyrazoles undergo electrophilic aromatic substitution (e.g., halogenation at the thiophene ring) and nucleophilic substitutions (e.g., replacing chloro groups with amines). The thienyl moiety enhances π-stacking interactions, influencing reactivity in cross-coupling reactions .

    Advanced Research Questions

    Q. How do substituent variations (e.g., chloro, methyl, thienyl) affect the bioactivity of 5-Chloro-1-methyl-3-(2-thienyl)-1H-pyrazole?

    Comparative SAR studies show:

    SubstituentEffectExample CompoundActivity
    TrifluoromethylIncreased lipophilicity5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazoleEnhanced antimicrobial activity
    ThienylImproved π-π stacking5-(1-Aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazolesAnti-inflammatory (IC₅₀: 12–18 μM)
    The thienyl group’s electron-rich nature modulates binding to enzymes like cyclooxygenase-2 (COX-2) .

    Q. How can crystallographic data resolve contradictions in reported molecular geometries?

    Discrepancies in bond angles or torsion angles (e.g., between X-ray and DFT models) are addressed using SHELXL refinement. For example, pyrano[2,3-c]pyrazoles refined with SHELX showed <2% deviation in bond lengths from computational data .

    Q. What methodologies are used to assess the compound’s stability under physiological conditions?

    • Thermogravimetric analysis (TGA) evaluates thermal degradation (e.g., stability up to 200°C for fluorinated analogs) .
    • High-performance liquid chromatography (HPLC) monitors hydrolytic stability in buffer solutions (pH 2–9) .

    Q. How can computational models predict the compound’s interaction with biological targets?

    Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used. For example, thienyl-pyrazole derivatives showed strong binding to COX-2 (ΔG = −9.2 kcal/mol) via hydrophobic interactions with Val523 and Tyr355 .

    Data Contradiction Analysis

    Q. Why do studies report conflicting bioactivity data for structurally similar pyrazole analogs?

    Discrepancies arise from:

    • Substituent positioning : 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde showed 10× higher antimicrobial activity than its non-cyclobutyl analog due to steric effects .
    • Assay conditions : Varying IC₅₀ values (e.g., 12 μM vs. 18 μM for anti-inflammatory activity) were linked to differences in cell lines (RAW 264.7 vs. THP-1) .

    Methodological Recommendations

    • For synthesis : Optimize Vilsmeier-Haack reactions with POCl₃/DMF at 80–100°C for 12–24 hours .
    • For SAR studies : Use hybrid QSAR models combining Hammett constants (σ) and computed LogP values .
    • For crystallography : Refine structures with SHELXL-2018/3, applying TWIN/BASF commands for twinned data .

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